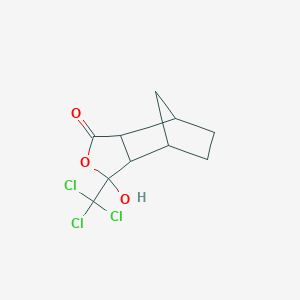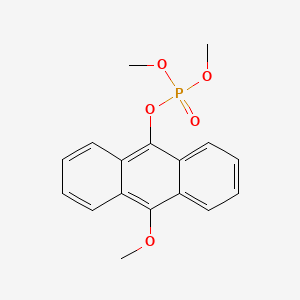
2,4-Dimethyl-5-nitro-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-5-nitro-1,3-thiazole is a heterocyclic organic compound that contains sulfur and nitrogen atoms within its five-membered ring structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-5-nitro-1,3-thiazole typically involves the reaction of appropriate thioamides with nitroalkanes under controlled conditions. One common method includes the cyclization of 2,4-dimethylthioamide with nitroethane in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired thiazole derivative .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. Continuous flow reactors and automated systems are employed to ensure consistent quality and scalability .
化学反応の分析
Types of Reactions
2,4-Dimethyl-5-nitro-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Reduction: The nitro group can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as halogens and sulfonyl chlorides are used for electrophilic substitution.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Oxidation: Formation of nitroso and amino derivatives.
Substitution: Formation of halogenated and sulfonated thiazole derivatives.
Reduction: Formation of amino-thiazole derivatives.
科学的研究の応用
2,4-Dimethyl-5-nitro-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for potential use in developing new pharmaceuticals.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
作用機序
The mechanism of action of 2,4-Dimethyl-5-nitro-1,3-thiazole involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antifungal effects. The thiazole ring structure allows for binding to specific molecular targets, disrupting their normal function .
類似化合物との比較
Similar Compounds
2,4-Dimethylthiazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
5-Nitrothiazole: Similar nitro group but different substitution pattern, leading to varied biological effects.
2-Methyl-4-nitrothiazole: Different substitution pattern affecting its chemical and biological properties.
Uniqueness
2,4-Dimethyl-5-nitro-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both methyl and nitro groups on the thiazole ring enhances its potential as a versatile compound in various applications .
特性
CAS番号 |
20751-81-9 |
|---|---|
分子式 |
C5H6N2O2S |
分子量 |
158.18 g/mol |
IUPAC名 |
2,4-dimethyl-5-nitro-1,3-thiazole |
InChI |
InChI=1S/C5H6N2O2S/c1-3-5(7(8)9)10-4(2)6-3/h1-2H3 |
InChIキー |
BYPDKSUPMPAFPC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


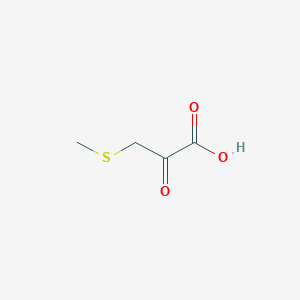

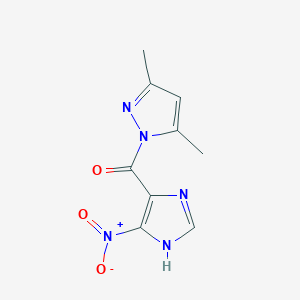
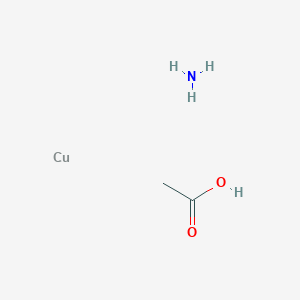
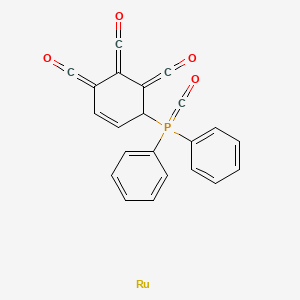
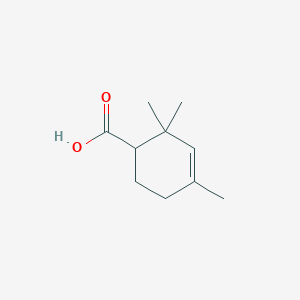
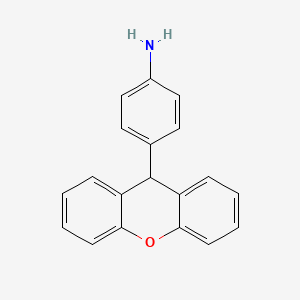
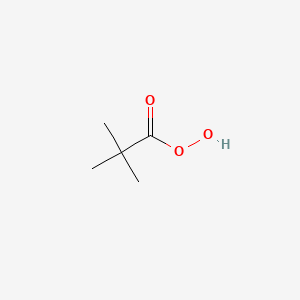

![3-[(2-Aminoethyl)amino]-2-methylpropanenitrile](/img/structure/B14712210.png)
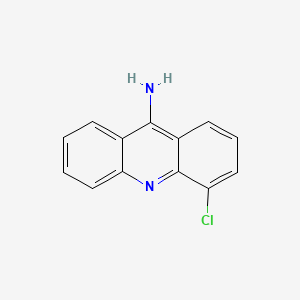
![(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-methylene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14712216.png)
